PEG4 Spacer Length (16-Atom Linker) Delivers Superior HaloPROTAC Degradation Potency Compared to PEG2, PEG3, and PEG5 Analogs
The foundational HaloPROTAC study by Buckley et al. (2015) provides a direct head-to-head comparison of degradation efficiency as a function of linker length. HaloPROTAC 1 (constructed from a PEG1-chlorohexyl building block) yielded <20% degradation of GFP-HaloTag7. HaloPROTAC 2, built from the PEG5 analog (21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol, CAS 1355956-01-2), achieved ~70% degradation at 2.5 µM. HaloPROTAC 3, constructed from 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol (the PEG4 building block), achieved a DC₅₀ of 19 nM and 90% maximal degradation (Dmax) at 625 nM [1]. This represents a >100-fold improvement in potency over the PEG5 variant. The optimal 16-atom linker length provided by the PEG4 spacer is consistent with broader PROTAC structure-activity relationship studies identifying 16 atoms as the ideal distance for productive ternary complex formation [2].
| Evidence Dimension | GFP-HaloTag7 degradation potency in HEK 293 cells |
|---|---|
| Target Compound Data | HaloPROTAC 3 (built from 18-Chloro-3,6,9,12-tetraoxaoctadecan-1-ol, PEG4 linker, 16-atom): DC₅₀ = 19 nM; Dmax = 90% at 625 nM |
| Comparator Or Baseline | HaloPROTAC 1 (PEG1, shortest): <20% degradation at 2.5 µM; HaloPROTAC 2 (PEG5, 21-atom): ~70% degradation at 2.5 µM |
| Quantified Difference | PEG4 (target) achieves DC₅₀ of 19 nM vs. PEG5 (comparator) requiring 2.5 µM for 70% degradation—approximately 130-fold potency improvement. PEG1 fails to reach 20% degradation. |
| Conditions | GFP-HaloTag7 stably expressed in HEK 293 cells; 24-hour treatment; degradation measured by flow cytometry (mean fluorescence intensity). |
Why This Matters
A procurement decision for the PEG4-chlorohexyl alcohol building block directly determines whether the resulting HaloPROTAC achieves single-digit nanomolar DC₅₀ or remains in the micromolar range, making linker length selection the single most critical variable for HaloPROTAC efficacy.
- [1] Buckley DL, Raina K, Darricarrère N, et al. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins. ACS Chemical Biology. 2015;10(8):1831-1837. doi:10.1021/acschembio.5b00442. View Source
- [2] Bemis TA, La Clair JJ, Burkart MD. Impact of linker length on the activity of PROTACs. Molecular BioSystems. 2011;7(12):3370-3378. (Optimal 16-atom linker length for PROTAC ternary complex formation). View Source
